N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is an organic compound that features both an aminomethyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 4-(trifluoromethyl)pyridine with 4-(aminomethyl)phenylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aminomethyl group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)pyridine:
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-5-6-18-12(7-10)19-11-3-1-9(8-17)2-4-11/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSOUWWOTQZZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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